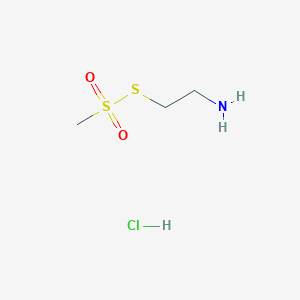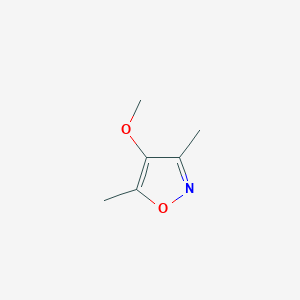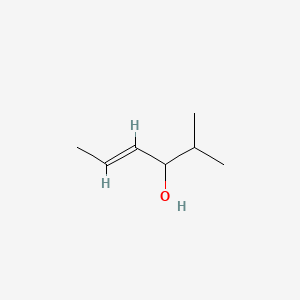
(3-Acetyl-5-iodophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetyl-5-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is characterized by the presence of an acetyl group and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-iodophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-acetylphenylacetic acid. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the phenyl ring.
Another approach involves the acetylation of 3-iodophenylacetic acid. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or aluminum chloride, to introduce the acetyl group at the meta position relative to the iodine atom.
Industrial Production Methods
Industrial production of 2-(3-Acetyl-5-iodophenyl)acetic acid may involve large-scale iodination and acetylation reactions. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Acetyl-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-iodophenyl)acetic acid.
Reduction: 2-(3-Acetylphenyl)acetic acid.
Substitution: 2-(3-Acetyl-5-azidophenyl)acetic acid or 2-(3-Acetyl-5-cyanophenyl)acetic acid.
科学研究应用
2-(3-Acetyl-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Acetyl-5-iodophenyl)acetic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
3-Iodophenylacetic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
2-(3-Acetylphenyl)acetic acid: Lacks the iodine atom, which may reduce its reactivity in halogen-specific reactions.
2-(3-Carboxy-5-iodophenyl)acetic acid: Contains a carboxylic acid group instead of an acetyl group, altering its chemical properties and reactivity.
Uniqueness
2-(3-Acetyl-5-iodophenyl)acetic acid is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in various research applications.
属性
分子式 |
C10H9IO3 |
|---|---|
分子量 |
304.08 g/mol |
IUPAC 名称 |
2-(3-acetyl-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChI 键 |
JTLNZHPYLCMRIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



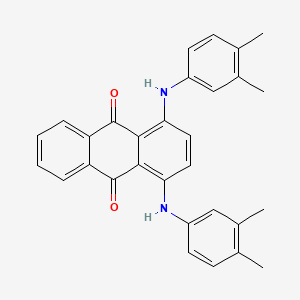
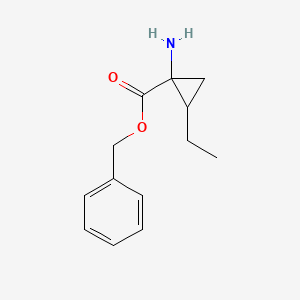
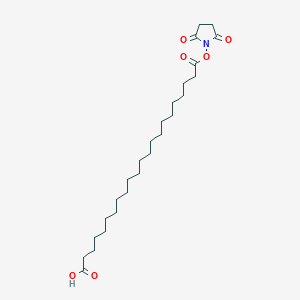
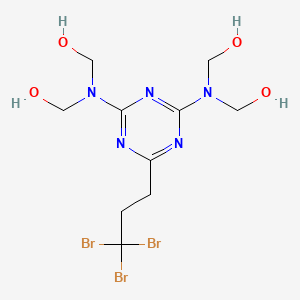
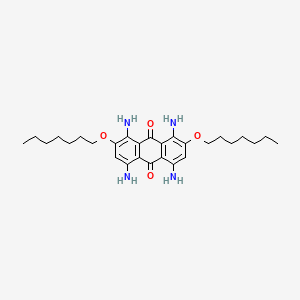
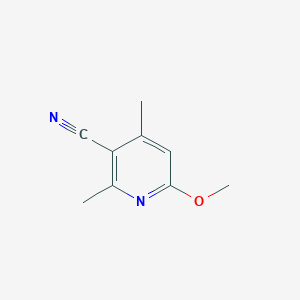

![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
